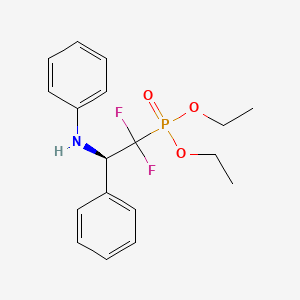

二乙基(1,1-二氟-2-苯基-2-(苯基氨基)乙基)膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

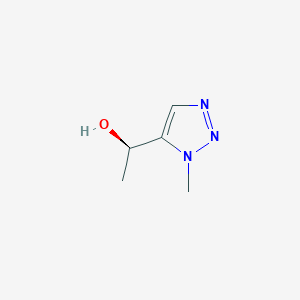

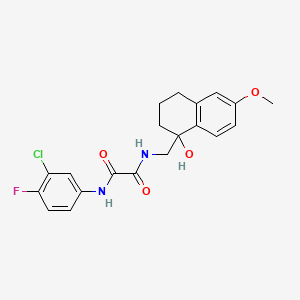

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate is a phosphono-perfluorophenylalanine derivative . It is synthesized by subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate to SNAr reactions with different types of nucleophiles such as thiols, amines, and phenols .

Synthesis Analysis

The synthesis of Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate involves SNAr reactions with different types of nucleophiles such as thiols, amines, and phenols . The structure of the products was confirmed using spectroscopic and spectrometric techniques .Molecular Structure Analysis

The structure of the products was confirmed using spectroscopic and spectrometric techniques . For two compounds, X-ray single crystal diffraction analysis and DFT investigations were performed providing information in regard to the preferable conformation, hydrogen bonds, and other interactions .Chemical Reactions Analysis

The reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical and Chemical Properties Analysis

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate has a molecular formula of C18H22F2NO3P . Its average mass is 369.348 Da .科学研究应用

防腐性能

二乙基(苯基氨基)甲基)膦酸酯衍生物,包括二乙基(苯基(苯基氨基)甲基)膦酸酯 (DEPAMP),已被研究其防腐性能。这些化合物作为盐酸中 XC48 碳钢的缓蚀剂很有效,其中对位是更好的缓蚀剂。该研究利用失重测量、动电位极化和电化学阻抗谱来证明它们在缓蚀中的成功性能。此外,吸附研究与 Langmuir 吸附等温线模型一致 (Moumeni 等人,2020)。

合成应用

二乙基 2-氧代-1,1-二氟膦酸酯已通过二乙基(溴二氟甲基)膦酸酯与各种酰化剂的反应合成。这些化合物,包括二乙基 2-氧代-1,1-二氟丙基膦酸酯,已进一步与格氏试剂反应生成 1,1-二氟烯烃 (Tsai,1997)。

结构表征

二乙基[(芳基氨基)(4-乙炔基苯基)甲基]膦酸酯衍生物已合成并进行结构表征。这些衍生物的晶体结构表明,所有化合物的苯胺苄基的构象都是相似的。这项研究增强了对这类化合物的结构性质的理解 (Ouahrouch 等人,2013)。

抗菌剂和抗氧化剂

在微波辐射下合成的二乙基/乙基苯基{2-(苯并[d]噻唑-2-基)苯基氨基}膦酸酯和膦酸酯显示出有效的抗菌和抗氧化性能。这表明在医疗和制药领域的潜在应用 (Basha 等人,2016)。

生物活性

α-氨基膦酸酯是天然氨基酸的结构类似物,已显示出潜在的生物活性。它们可以作为酶抑制剂、抗菌剂、抗肿瘤剂或抗病毒剂。这些化合物的合成和表征拓宽了它们在医学领域的潜在应用范围 (Ouahrouch 等人,2014)。

药物研究目标

β-羟基-α,α-二氟膦酸酯,通过使用二乙基(二氟(三甲基甲硅烷基)甲基)膦酸酯对酮进行二氟甲基化而获得,是药物研究的有趣目标。它们的合成为具有潜在治疗应用的新型化合物提供了一个途径 (Wang 等人,2016)。

作用机制

Phosphonates represent classical phosphate bioisosters, in which the labile O–P bond is replaced by an enzymatically and chemically stable C–P bond . This change makes aminophosphonates structurally similar to phosphate esters or anhydrides, yet increases their stability under physiological and chemical conditions . Also, the tetrahedral geometry on the phosphorus atom mimics the transition state of peptide hydrolysis thus, aminophosphonates can act as enzyme inhibitors .

未来方向

The antiproliferative potency of some of the new phosphono-perfluorophenylalanine derivatives obtained as well as representatives of previously synthesized perfluorophenyl phosphonate analogues of phenylalanine was studied on selected glioma cell lines . Preliminary evaluation of the compounds’ drug likeness was examined with respect to Lipinski’s and Veber’s rules, and showed that they meet the criteria perfectly . MTT assay results demonstrated that the compounds exhibit moderate activity against the glioblastoma multiforme cell lines (T98G and U-118 MG) . Moreover, most of the studied SNAr reaction products displayed significantly higher inhibitory activity against both cancer cell lines than the parent diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate .

属性

IUPAC Name |

N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2NO3P/c1-3-23-25(22,24-4-2)18(19,20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17,21H,3-4H2,1-2H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZODFIXNVLOUDG-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C([C@@H](C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)